BenchChemオンラインストアへようこそ!

1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole

Azetidine Conformational restriction Metabolic stability

The compound 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole (CAS 2320886-24-4) is a synthetic small molecule (MF: C₁₃H₁₆N₄O₂S; MW: 292.36 g·mol⁻¹) composed of three distinct pharmacophoric elements: a 1,2,4‑triazole ring, an azetidine heterocycle, and a benzylsulfonyl (phenylmethanesulfonyl) substituent. The 1,2,4‑triazole scaffold is widely recognized in medicinal chemistry for its broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti‑inflammatory properties.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 2320886-24-4
Cat. No. B2741162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole
CAS2320886-24-4
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=CC=CC=C2)CN3C=NC=N3
InChIInChI=1S/C13H16N4O2S/c18-20(19,9-12-4-2-1-3-5-12)17-7-13(8-17)6-16-11-14-10-15-16/h1-5,10-11,13H,6-9H2
InChIKeyXRXHZOLKDKLMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-Phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole (CAS 2320886-24-4): Chemical Identity and Structural Class Overview for Procurement Decisions


The compound 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole (CAS 2320886-24-4) is a synthetic small molecule (MF: C₁₃H₁₆N₄O₂S; MW: 292.36 g·mol⁻¹) composed of three distinct pharmacophoric elements: a 1,2,4‑triazole ring, an azetidine heterocycle, and a benzylsulfonyl (phenylmethanesulfonyl) substituent . The 1,2,4‑triazole scaffold is widely recognized in medicinal chemistry for its broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti‑inflammatory properties [1]. The azetidine ring, a strained four‑membered N‑heterocycle, confers conformational rigidity, enhanced metabolic stability, and improved pharmacokinetic profiles, as evidenced by its presence in multiple FDA‑approved drugs (e.g., baricitinib, cobimetinib) [2]. The sulfonyl moiety contributes to the modulation of lipophilicity, metabolic stability, and hydrogen‑bonding capacity, making it a valuable pharmacophore in drug design [3].

Why 1-[(1-Phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole Cannot Be Simply Replaced by In‑Class Analogues


The unique confluence of the 1,2,4‑triazole nucleus, the strained azetidine ring, and the benzylsulfonyl substituent creates a stereoelectronic and conformational landscape that is not replicated by close structural analogues. Replacing the 1,2,4‑triazole with a 1,2,3‑triazole isomer alters the nitrogen‑atom arrangement and hydrogen‑bonding pattern, which can profoundly shift target‑binding affinity and selectivity [1]. Omission of the azetidine ring (e.g., 3‑(benzylsulfonyl)‑1H‑1,2,4‑triazole) removes the conformational constraint and sp³ character that contribute to metabolic stability and solubility, as documented for azetidine‑containing drugs [2]. Substitution of the benzylsulfonyl group with smaller sulfonyl moieties (e.g., benzenesulfonyl) or with a phenethylsulfonyl chain alters both the spatial reach and the electronic character of the sulfonyl group, potentially compromising interactions with hydrophobic enzyme pockets or affecting the compound’s overall lipophilicity and ADME profile [3]. These structural subtleties mean that even seemingly minor modifications can lead to loss of desired biological activity, altered pharmacokinetics, or unexpected toxicity, making generic substitution scientifically unjustifiable without direct comparative experimental data.

Quantitative Differentiation Evidence for 1-[(1-Phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole Relative to Closest Comparators


Conformational Rigidity and sp³ Character Differentiate the Azetidine‑Containing Target from Non‑Azetidine Triazole Analogues

The target compound contains an azetidine ring, whereas comparator 3‑(benzylsulfonyl)‑1H‑1,2,4‑triazole lacks this four‑membered heterocycle. Azetidines are documented to provide conformational rigidity and increased sp³ carbon fraction, which are associated with improved solubility, metabolic stability, and clinical success rates. According to a comprehensive review of azetidine‑containing drugs, the azetidine motif contributes to enhanced pharmacokinetic profiles, with FDA‑approved drugs such as baricitinib and cobimetinib leveraging azetidine for metabolic stability and receptor selectivity [1]. Although direct head‑to‑head stability data for the target compound versus the non‑azetidine analog are not publicly available, the established class‑level advantage of azetidine incorporation provides a mechanistic rationale for preferring the target compound in programs where metabolic stability and conformational pre‑organization are critical.

Azetidine Conformational restriction Metabolic stability

1,2,4‑Triazole vs. 1,2,3‑Triazole Isomerism May Affect Target Binding and Biological Activity Profile

The target compound incorporates a 1,2,4‑triazole ring, whereas several closely related azetidine‑triazole conjugates reported in the literature contain a 1,2,3‑triazole moiety (e.g., 1‑(1‑(benzenesulfonyl)azetidin‑3‑yl)‑1H‑1,2,3‑triazole). In a study of aziridine‑ and azetidine‑triazole conjugates as MMP‑2 inhibitors, the 1,2,3‑triazole‑containing azetidine series did not exhibit detectable MMP‑2 inhibition, while the aziridine series with 1,4‑disubstituted 1,2,3‑triazole showed promising activity [1]. This finding underscores that the position and nature of the triazole nitrogen atoms critically influence biological outcome. The 1,2,4‑triazole isomer offers a distinct hydrogen‑bonding topology and dipole moment relative to 1,2,3‑triazole, which could lead to a different target‑interaction profile. No direct comparison between the target compound (1,2,4‑triazole) and a matched 1,2,3‑triazole analog has been published, so the magnitude of differentiation remains to be experimentally determined.

1,2,4‑Triazole Triazole isomer Binding mode

Benzylsulfonyl vs. Phenethylsulfonyl Substitution: Distinct Spatial and Electronic Characteristics

The target compound bears a benzylsulfonyl (phenylmethanesulfonyl) group, whereas a close analogue, 1‑((1‑(phenethylsulfonyl)azetidin‑3‑yl)methyl)‑1H‑1,2,4‑triazole, contains a phenethylsulfonyl chain. The benzylsulfonyl group places the phenyl ring directly adjacent to the sulfonyl sulfur (one‑carbon linker), while the phenethylsulfonyl group interposes a two‑carbon ethylene spacer. This difference alters the distance and angular relationship between the aromatic ring and the azetidine‑triazole core, which can affect hydrophobic packing in enzyme pockets and the overall three‑dimensional shape recognized by biological targets [1]. Additionally, the electronic character of the sulfonyl group may be subtly influenced by the adjacent methylene vs. ethylene linker through inductive effects. No quantitative comparative binding or pharmacokinetic data exist for this pair of compounds in the public domain, but the well‑established impact of linker length on SAR in medicinal chemistry [1] makes this a critical consideration for procurement decisions where the phenethyl analog is being considered as a substitute.

Sulfonyl group Benzylsulfonyl Structure–activity relationship

Molecular Weight and Physicochemical Baseline Relative to Common Scaffold Comparators

The target compound has a molecular weight of 292.36 g·mol⁻¹ . By comparison, the non‑azetidine analog 3‑(benzylsulfonyl)‑1H‑1,2,4‑triazole has a molecular weight of 223.25 g·mol⁻¹, while the simpler 1‑(azetidin‑3‑yl)‑1H‑1,2,4‑triazole (free base) is significantly lighter (no sulfonyl group). The molecular weight of 292.36 places the target compound within the typical range for orally bioavailable drug‑like molecules (Lipinski’s rule of five: MW ≤ 500) while still offering sufficient size and complexity for selective target engagement. The presence of both the azetidine and sulfonyl groups contributes additional hydrogen‑bond acceptors (four N and two O atoms) compared to simpler triazole analogs, potentially enhancing aqueous solubility and target‑binding interactions [1]. No experimentally determined logP or solubility values have been published for this compound, limiting direct quantitative comparison.

Molecular weight Physicochemical properties Drug‑likeness

Optimal Research and Industrial Application Scenarios for 1-[(1-Phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole Based on Available Evidence


Medicinal Chemistry Lead Optimization: Exploiting Azetidine‑Conferred Conformational Restriction

Programs that require enhanced metabolic stability and conformational pre‑organization should prioritize this compound over non‑azetidine triazole analogues. The azetidine ring introduces sp³ character and rigidity that have been correlated with improved pharmacokinetic outcomes in multiple approved drugs [1]. The target compound can serve as a core scaffold for structure–activity relationship (SAR) exploration where the benzylsulfonyl group is varied to modulate lipophilicity and target affinity [2].

Chemical Biology Probe Development: Triazole Isomer‑Dependent Target Engagement

When developing chemical probes for enzymes or receptors that discriminate between 1,2,4‑triazole and 1,2,3‑triazole ligands, this compound provides the 1,2,4‑triazole isomer required for specific hydrogen‑bonding patterns. Published work on azetidine‑triazole conjugates has demonstrated that triazole isomerism can determine the presence or absence of MMP‑2 inhibitory activity [3], underscoring the importance of isomer selection in probe design.

Synthetic Methodology Development: A Functionalized Azetidine‑Triazole Building Block

The compound’s combination of a reactive azetidine nitrogen (amenable to further functionalization) and a stable 1,2,4‑triazole ring makes it a versatile intermediate for constructing more complex libraries [4]. Researchers developing novel synthetic routes to azetidine‑triazole conjugates can use this compound as a benchmark substrate for evaluating reaction conditions, protecting‑group strategies, or late‑stage diversification.

Procurement for Focused Compound Libraries: Enhancing Chemical Diversity

For organizations building focused libraries targeting kinases, carbonic anhydrases, or other enzymes known to interact with sulfonyl‑triazole motifs, this compound offers structural diversity that is not covered by commercially available 1,2,3‑triazole or non‑azetidine analogs [3]. Its unique benzylsulfonyl‑azetidine‑1,2,4‑triazole architecture fills a gap in typical screening collections.

Quote Request

Request a Quote for 1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.